4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methylphenyl)methyl]-2-nitroaniline
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Overview
Description
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methylphenyl)methyl]-2-nitroaniline is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, an oxadiazole ring, and a nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methylphenyl)methyl]-2-nitroaniline typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
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Attachment of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, often using methoxybenzene as a starting material and appropriate electrophiles.
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Introduction of the Nitroaniline Moiety: : The nitro group can be introduced through nitration reactions using nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The aniline group is typically introduced via reduction of nitro compounds using reducing agents like iron (Fe) and hydrochloric acid (HCl).
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Final Coupling: : The final step involves coupling the oxadiazole intermediate with the nitroaniline derivative under conditions that promote the formation of the desired product. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
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Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
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Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or other strong oxidizing agents.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), iron (Fe) with hydrochloric acid (HCl), or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through structure-activity relationship (SAR) studies.
Medicine
In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for the development of new drugs. Its various functional groups can interact with biological targets, making it a candidate for drug discovery and development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers, dyes, or electronic materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methylphenyl)methyl]-2-nitroaniline depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The oxadiazole ring and methoxyphenyl group can also contribute to its binding affinity and specificity for molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-chlorophenyl)methyl]-2-nitroaniline
- 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-fluorophenyl)methyl]-2-nitroaniline
- 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-bromophenyl)methyl]-2-nitroaniline
Uniqueness
The uniqueness of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methylphenyl)methyl]-2-nitroaniline lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, the presence of the methoxy and methyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methylphenyl)methyl]-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-15-3-5-16(6-4-15)14-24-20-12-9-18(13-21(20)27(28)29)23-25-22(26-31-23)17-7-10-19(30-2)11-8-17/h3-13,24H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGDMVFZNPOMKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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